2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL
Beschreibung
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL is a chemical compound with the molecular formula C12H17N3O4 and a molecular weight of 267.28 g/mol . It is characterized by the presence of a nitro group, a morpholine ring, and an aniline derivative, making it a compound of interest in various chemical and biological studies.
Eigenschaften
Molekularformel |
C12H17N3O4 |
|---|---|
Molekulargewicht |
267.28g/mol |
IUPAC-Name |
2-(5-morpholin-4-yl-2-nitroanilino)ethanol |
InChI |
InChI=1S/C12H17N3O4/c16-6-3-13-11-9-10(1-2-12(11)15(17)18)14-4-7-19-8-5-14/h1-2,9,13,16H,3-8H2 |
InChI-Schlüssel |
DHWUCHMRFIZRRQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Kanonische SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale nitration and subsequent reactions under optimized conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and morpholine sites.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-(5-MORPHOLINO-2-NITROANILINO)-1-ETHANOL can be compared with similar compounds such as:
2-{2-Nitroanilino}ethanol: Lacks the morpholine ring, which may affect its chemical reactivity and biological activity.
2-{5-Morpholin-4-ylanilino}ethanol: Lacks the nitro group, which may influence its oxidation and reduction reactions.
2-{2-Nitro-5-morpholin-4-ylanilino}methanol: Has a methanol group instead of ethanol, which may alter its solubility and reactivity.
These comparisons highlight the unique structural features and properties of this compound, making it a compound of significant interest in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
